

# Application Note: Mass Spectrometry

## Fragmentation Pattern of 4-Ethyl-5-methylnonane

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### Compound of Interest

Compound Name: 4-Ethyl-5-methylnonane

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## Introduction

**4-Ethyl-5-methylnonane** is a branched-chain alkane with the molecular formula  $C_{12}H_{26}$  and a molecular weight of 170.33 g/mol .<sup>[1][2][3][4][5][6][7][8]</sup> The analysis of such branched alkanes is crucial in various fields, including petroleum analysis, environmental monitoring, and metabolomics. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of these compounds. Understanding the fragmentation pattern is key to interpreting the mass spectra of branched alkanes. In electron ionization (EI) mass spectrometry, the fragmentation of branched alkanes is primarily dictated by the stability of the resulting carbocations, with cleavage preferentially occurring at the branching points.<sup>[9][10][11][12][13]</sup> This leads to the formation of more stable secondary and tertiary carbocations, often resulting in a weak or absent molecular ion peak.<sup>[9][11][13]</sup> This application note provides a detailed overview of the mass spectrometry fragmentation pattern of **4-ethyl-5-methylnonane**, a representative C12 branched alkane, and includes a protocol for its analysis by GC-MS.

## Experimental Protocol: GC-MS Analysis of 4-Ethyl-5-methylnonane

This protocol is based on the principles of Detailed Hydrocarbon Analysis (DHA) and is suitable for the analysis of C12 alkanes.

### 1. Sample Preparation:

- Dissolve the sample containing **4-ethyl-5-methylnonane** in a volatile, high-purity solvent such as hexane or pentane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the low ppm range (1-10 µg/mL).
- If necessary, perform a sample cleanup using solid-phase extraction (SPE) with a non-polar sorbent to remove interfering matrix components.

### 2. Gas Chromatography (GC) Conditions:

- GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250 °C.
- Injection Mode: Splitless injection (e.g., 1 µL injection volume, splitless period of 1 min).
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 5 minutes.
  - Ramp: Increase at 5 °C/min to 250 °C.
  - Final hold: Hold at 250 °C for 10 minutes.

### 3. Mass Spectrometry (MS) Conditions:

- MS System: A quadrupole or ion trap mass spectrometer.

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 35 to 200.
- Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the sample solvent (e.g., 3 minutes).

#### 4. Data Analysis:

- Identify the peak corresponding to **4-ethyl-5-methylnonane** based on its retention time.
- Extract the mass spectrum for the identified peak.
- Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) for confirmation.

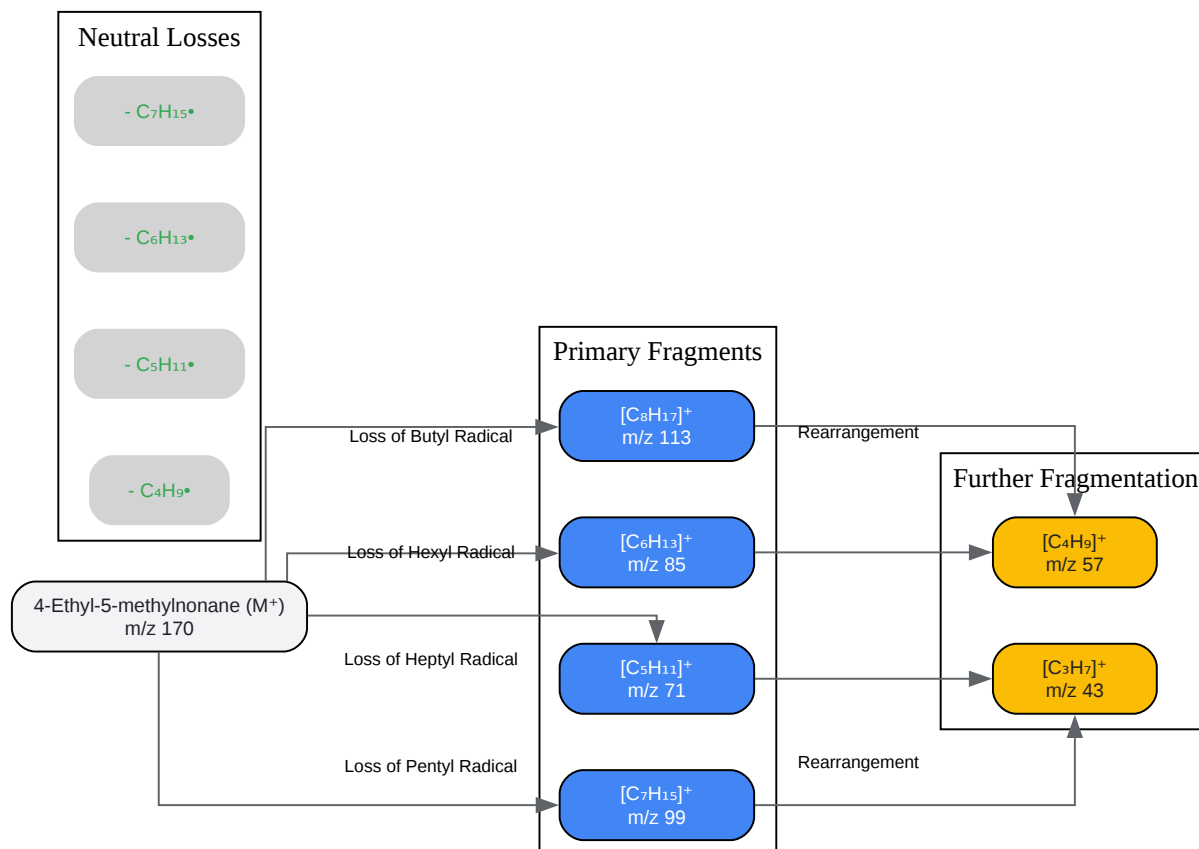
## Data Presentation: Fragmentation Pattern of 4-Ethyl-5-methylnonane

The electron ionization mass spectrum of **4-ethyl-5-methylnonane** is characterized by a series of fragment ions. The molecular ion peak ( $M^+$ ) at m/z 170 is expected to be of very low abundance or absent, which is typical for highly branched alkanes.<sup>[11]</sup> The base peak is the most abundant fragment ion in the spectrum. The relative abundances of the major fragments are summarized in the table below, based on the NIST Mass Spectrometry Data.<sup>[1]</sup>

m/z	Relative Abundance (%)	Proposed Fragment Ion
41	65.8	$[C_3H_5]^+$
43	100.0	$[C_3H_7]^+$ (Base Peak)
55	55.7	$[C_4H_7]^+$
56	60.8	$[C_4H_8]^+$
57	88.6	$[C_4H_9]^+$
70	50.6	$[C_5H_{10}]^+$
71	63.3	$[C_5H_{11}]^+$
84	82.3	$[C_6H_{12}]^+$
85	75.9	$[C_6H_{13}]^+$
99	24.1	$[C_7H_{15}]^+$
113	11.4	$[C_8H_{17}]^+$
127	2.5	$[C_9H_{19}]^+$
141	1.3	$[C_{10}H_{21}]^+$
170	<1	$[C_{12}H_{26}]^+$ (Molecular Ion)

## Fragmentation Pathway

The fragmentation of **4-ethyl-5-methylnonane** is driven by the formation of stable carbocations. Cleavage occurs at the C4 and C5 positions due to the ethyl and methyl branching. The primary fragmentation pathways involve the loss of alkyl radicals to form secondary carbocations.



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Caption: Proposed fragmentation of **4-ethyl-5-methylnonane**.

The fragmentation of **4-ethyl-5-methylnonane** upon electron ionization is initiated by the removal of an electron to form the molecular ion ( $M^+$ ) at  $m/z$  170. Due to the branching at the C4 and C5 positions, this molecular ion is highly unstable and readily undergoes fragmentation. The primary cleavage occurs at the bonds adjacent to the branching points, leading to the expulsion of various alkyl radicals and the formation of more stable secondary carbocations.

For instance, cleavage of the C4-C5 bond can result in the loss of a butyl radical ( $C_4H_9\bullet$ ) to form a  $[C_8H_{17}]^+$  fragment at  $m/z$  113, or the loss of a pentyl radical ( $C_5H_{11}\bullet$ ) to yield a  $[C_7H_{15}]^+$  fragment at  $m/z$  99. Similarly, cleavage at other positions along the carbon chain results in the formation of characteristic fragment ions such as  $[C_6H_{13}]^+$  ( $m/z$  85) and  $[C_5H_{11}]^+$  ( $m/z$  71). These larger fragments can undergo further rearrangements and fragmentation, leading to the formation of smaller, highly stable carbocations, which are abundant in the mass spectrum. The most prominent of these are the propyl ( $[C_3H_7]^+$ ) and butyl ( $[C_4H_9]^+$ ) cations at  $m/z$  43 and 57, respectively. The high relative abundance of the  $m/z$  43 fragment makes it the base peak in the spectrum. The presence of ions corresponding to the loss of a methyl or ethyl group is less favored compared to the loss of larger alkyl chains.<sup>[13]</sup>

## Conclusion

The mass spectrum of **4-ethyl-5-methylnonane** is a classic example of the fragmentation of a branched-chain alkane. The pattern is dominated by cleavage at the points of branching to form stable carbocations, resulting in a complex spectrum with a very weak or absent molecular ion. A thorough understanding of these fragmentation pathways, in conjunction with a robust GC-MS protocol, is essential for the accurate identification and structural elucidation of this and similar branched alkanes in complex mixtures.

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